spirolide A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

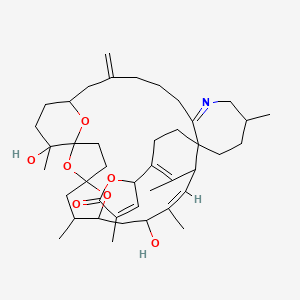

Spirolide a belongs to the class of organic compounds known as azepines. These are organic compounds containing an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in mollusks. This makes this compound a potential biomarker for the consumption of this food product.

科学的研究の応用

Neuropharmacological Research

Spirolide A has garnered attention for its interactions with neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). Research indicates that this compound acts as a competitive antagonist at these receptors, which are critical for synaptic transmission in the nervous system.

- Binding Affinity Studies : Studies have shown that this compound exhibits high binding affinity to various nAChR subtypes, with significant implications for understanding its neurotoxic effects. For instance, it has been demonstrated that 13-desmethyl spirolide C displaces radiolabeled probes from nAChRs, indicating its role as a competitive antagonist .

- Toxicity Assessments : The acute toxicity of this compound has been characterized through various methods. In mouse models, it exhibited an LD50 value of 240 µg/kg when fasted and 550 µg/kg when fed, highlighting its potent neurotoxic effects . These findings are crucial for assessing the risks associated with human exposure to seafood contaminated with this toxin.

Toxicological Studies

The toxicological profile of this compound is a significant area of research due to its implications for public health and safety.

- In Vivo and In Vitro Toxicity : Studies have shown that while this compound is highly toxic via intraperitoneal injection (LD50 of 6.9 µg/kg), its toxicity is markedly reduced when administered orally . This suggests that the route of exposure plays a critical role in its overall toxicity.

- Mechanisms of Action : Investigations into the mechanisms of action reveal that this compound interacts with nAChRs and may disrupt cholinergic signaling pathways, leading to respiratory failure in affected organisms . Understanding these mechanisms is vital for developing strategies to mitigate the risks associated with exposure.

Potential Therapeutic Applications

Emerging research suggests potential therapeutic applications for this compound, particularly in neurodegenerative diseases such as Alzheimer's disease.

- Alzheimer's Disease Models : Research has indicated that spirolides may have protective effects against pathological conditions linked to tau and beta-amyloid proteins in Alzheimer's disease models. For example, cultured neuronal cells from transgenic mice were treated with spirolides to assess their protective effects against neurodegeneration .

- Pharmacological Properties : The unique structural features of this compound, including its cyclic imine moiety and spiroketal ring system, contribute to its pharmacological properties. These characteristics are being explored further to identify additional therapeutic targets .

Structural Variability and Characterization

Recent studies have highlighted the structural variability among spirolides, which has implications for their bioactivity and ecological roles.

- Mass Spectrometry Characterization : Advanced mass spectrometry techniques have been employed to characterize new spirolides and elucidate their structural differences. This research underscores the complexity of spirolides and their diverse biological activities .

Data Summary

The following table summarizes key findings related to the toxicity of various spirolides:

| Compound | State of Alimentation | LD50 (µg/kg) | LD50 (µmol/kg) |

|---|---|---|---|

| This compound | Fed | 550 (436–690) | 0.80 (0.63–1.0) |

| Spirolide C | Fed | 180 (ND) | 0.25 (ND) |

| 13-Desmethyl Spirolide C | Fed | 160 (123–198) | 0.23 (0.18–0.29) |

| 20-Methyl Spirolide G | Fed | 160 (ND) | 0.23 (ND) |

| This compound | Fasted | 240 (188–298) | 0.34 (0.27–0.43) |

| Spirolide B | Fasted | 440 (320–500) | 0.63 (0.46–0.72) |

| Spirolide C | Fasted | 53 (50–63) | 0.075 (0.071–0.089) |

特性

分子式 |

C42H61NO7 |

|---|---|

分子量 |

691.9 g/mol |

IUPAC名 |

2-[(10E)-9,32-dihydroxy-6,10,13,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one |

InChI |

InChI=1S/C42H61NO7/c1-25-9-8-10-37-40(15-11-26(2)24-43-37)16-13-32(36-21-28(4)38(45)47-36)30(6)33(40)20-27(3)34(44)22-35-29(5)23-41(49-35)17-18-42(50-41)39(7,46)14-12-31(19-25)48-42/h20-21,26,29,31,33-36,44,46H,1,8-19,22-24H2,2-7H3/b27-20+ |

InChIキー |

NLUTVFJROHNTFD-NHFJDJAPSA-N |

異性体SMILES |

CC1CCC23CCC(=C(C2/C=C(/C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NC1)(C)O)C)O)\C)C)C7C=C(C(=O)O7)C |

正規SMILES |

CC1CCC23CCC(=C(C2C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NC1)(C)O)C)O)C)C)C7C=C(C(=O)O7)C |

同義語 |

spirolide A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。